molecular formula C12H13ClN2O3S B12684922 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride CAS No. 79817-60-0

3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride

Cat. No.: B12684922
CAS No.: 79817-60-0
M. Wt: 300.76 g/mol
InChI Key: AVSIGZZPHTUUCM-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride is a chemical compound with the molecular formula C12H13ClN2O3S and a molecular weight of 300.76122 g/mol . This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride typically involves the reaction of 3-amino-4-hydroxybenzenesulfonamide with phenylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same basic synthetic route but is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which have various applications in different fields .

Scientific Research Applications

3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzyme activities by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-4-hydroxy-N-phenylbenzenesulphonamide monohydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

79817-60-0

Molecular Formula

C12H13ClN2O3S

Molecular Weight

300.76 g/mol

IUPAC Name

3-amino-4-hydroxy-N-phenylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C12H12N2O3S.ClH/c13-11-8-10(6-7-12(11)15)18(16,17)14-9-4-2-1-3-5-9;/h1-8,14-15H,13H2;1H

InChI Key

AVSIGZZPHTUUCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)O)N.Cl

Origin of Product

United States

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